molecular formula C10H12FNO2 B2597874 [5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine CAS No. 2225141-29-5

[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine

Cat. No.: B2597874
CAS No.: 2225141-29-5
M. Wt: 197.209
InChI Key: LFNFLRCPFVXTLX-UHFFFAOYSA-N
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Description

[5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine: is an organic compound featuring a dioxolane ring, a fluorophenyl group, and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-fluorobenzaldehyde, ethylene glycol, and ammonia.

    Formation of the Dioxolane Ring: The first step involves the acetalization of 2-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid. This reaction is carried out under reflux conditions to form the 1,3-dioxolane ring.

    Introduction of the Methanamine Group: The next step involves the reductive amination of the resulting dioxolane derivative with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into various alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The dioxolane ring can act as a protecting group for carbonyl compounds during multi-step synthesis.

Biology and Medicine:

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

Industry:

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Mechanism of Action

The mechanism of action of [5-(1,3-Dioxolan-2-yl)-2-fluorophenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dioxolane ring can stabilize reactive intermediates, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

    1,3-Dioxolane: A simpler analog without the fluorophenyl and methanamine groups.

    2-Fluorophenylmethanamine: Lacks the dioxolane ring but retains the fluorophenyl and methanamine moieties.

    1,3-Dioxane Derivatives: Similar cyclic structures but with different ring sizes and substituents.

Uniqueness:

    Structural Complexity: The combination of the dioxolane ring, fluorophenyl group, and methanamine moiety provides unique chemical and physical properties.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

    Its unique structure allows for diverse applications in medicinal chemistry, materials science, and catalysis.

Properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)-2-fluorophenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-9-2-1-7(5-8(9)6-12)10-13-3-4-14-10/h1-2,5,10H,3-4,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNFLRCPFVXTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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